(4-methylphenyl){3,4,4-trichloro-1-[(4-methylphenyl)amino]-2-nitro-1,3-butadien-1-yl}amine
Overview
Description
(4-methylphenyl){3,4,4-trichloro-1-[(4-methylphenyl)amino]-2-nitro-1,3-butadien-1-yl}amine is a useful research compound. Its molecular formula is C18H16Cl3N3O2 and its molecular weight is 412.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.030810 g/mol and the complexity rating of the compound is 529. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Intermolecular Electron Transfer in Polyaniline Models
N-(4-Aminophenyl)-N-{4-[(4-aminophenyl)imino]-2,5-cyclohexadien-1-yliden}-1,4-benzediamine and its derivatives were studied for their intermolecular electron transfer properties when protonated by amphiphilic acids in organic solvents. These compounds, serving as models for polyaniline emeraldine base (PANI-EB), demonstrate significant potential in conducting and semiconducting materials due to their ability to form aggregates characterized by intermolecular electron exchange (Lokshin et al., 2001).
Synthesis of Ureido Sugars
Research involving the synthesis of new ureido sugars from reactions between amino acid esters and specific glucopyranoside derivatives highlights the versatility of nitrogen-containing compounds in creating biologically active molecules. These compounds, including derivatives of 2-amino-2-deoxy-D-glucopyranoside, have potential applications in medicinal chemistry and drug development (Piekarska‐Bartoszewicz & Tcmeriusz, 1993).
Aminolysis and Phenolysis of Thiocarbonates
The kinetics of aminolysis and phenolysis of S-aryl O-aryl thiocarbonates, including S-(4-methylphenyl) derivatives, provide insights into nucleofugalities and reaction mechanisms. These studies are crucial for understanding the behavior of similar compounds in organic synthesis and could inform the development of new synthetic methods (Castro et al., 2009).
Antimicrobial Activities of Triazole Derivatives
The synthesis and evaluation of the antimicrobial activities of novel 1,2,4-triazole derivatives, including those with 3-(4-methylphenyl) substituents, underscore the potential of nitrogen-rich compounds in developing new antimicrobial agents. Such research is fundamental in the search for new drugs to combat resistant microbial strains (Bektaş et al., 2010).
Catalytic Reduction of Nitro Compounds
Studies on the catalytic reduction of nitro compounds to amines using graphene-based (photo)catalysts indicate the role of nitrogen-containing compounds and their derivatives in environmental remediation and the synthesis of valuable amine products. This research is particularly relevant for the detoxification of pollutants and the sustainable production of amines (Nasrollahzadeh et al., 2020).
Properties
IUPAC Name |
3,4,4-trichloro-1-N,1-N'-bis(4-methylphenyl)-2-nitrobuta-1,3-diene-1,1-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl3N3O2/c1-11-3-7-13(8-4-11)22-18(16(24(25)26)15(19)17(20)21)23-14-9-5-12(2)6-10-14/h3-10,22-23H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIHNSHLQHJLDBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=C(C(=C(Cl)Cl)Cl)[N+](=O)[O-])NC2=CC=C(C=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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